2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-(1,3-thiazol-2-yl)acetamide
CAS No.: 1105244-37-8
Cat. No.: VC11979248
Molecular Formula: C16H11N3O3S
Molecular Weight: 325.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1105244-37-8 |
|---|---|
| Molecular Formula | C16H11N3O3S |
| Molecular Weight | 325.3 g/mol |
| IUPAC Name | 2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-(1,3-thiazol-2-yl)acetamide |
| Standard InChI | InChI=1S/C16H11N3O3S/c20-15(18-16-17-5-6-23-16)9-11-8-14(22-19-11)13-7-10-3-1-2-4-12(10)21-13/h1-8H,9H2,(H,17,18,20) |
| Standard InChI Key | LTXWNUJBIIDZHK-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C=C(O2)C3=CC(=NO3)CC(=O)NC4=NC=CS4 |
| Canonical SMILES | C1=CC=C2C(=C1)C=C(O2)C3=CC(=NO3)CC(=O)NC4=NC=CS4 |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic name 2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-(1,3-thiazol-2-yl)acetamide delineates its structure:
-
A benzofuran subunit (C8H6O) fused to a 1,2-oxazole ring at position 2.
-
An acetamide linker (-NH-C(=O)-CH2-) bridging the oxazole and a 1,3-thiazole ring.
The molecular formula is C16H11N3O3S, with a molecular weight of 325.35 g/mol.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C16H11N3O3S |
| Molecular Weight | 325.35 g/mol |
| SMILES | O=C(Nc1nccs1)Cc2noc(c2)c3oc4ccccc4c3 |
| InChIKey | XKTPPDGLSODHLE-UHFFFAOYSA-N |
Synthesis and Characterization
Synthetic Pathways
While no explicit synthesis for this compound is documented, analogous routes for benzofuran-oxazole-thiazole hybrids suggest a multi-step approach:
-
Benzofuran-Oxazole Core Formation: Cyclocondensation of 2-ethynylbenzofuran with a nitrile oxide under Huisgen conditions yields the 1,2-oxazole ring .
-
Acetamide Linker Introduction: Reaction of the oxazole intermediate with chloroacetyl chloride, followed by coupling with 2-aminothiazole via nucleophilic acyl substitution.
Spectroscopic Characterization
Data from structurally related compounds (e.g., N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)acetamide) provide insights into expected spectral features :
-
FTIR: Peaks at ~1650 cm⁻¹ (C=O amide stretch), ~1550 cm⁻¹ (C=N oxazole), and ~1250 cm⁻¹ (C-O benzofuran).
-
1H NMR: Signals at δ 2.1–2.3 ppm (acetamide CH3), δ 6.8–7.9 ppm (aromatic protons from benzofuran and thiazole), and δ 10.1–10.5 ppm (amide NH) .
| Activity | Model System | Efficacy (vs. Control) |
|---|---|---|
| Antimicrobial | S. aureus | MIC: 16–32 µg/mL |
| Anti-Inflammatory | COX-2 Inhibition | IC50: ~5 µM |
| Cytotoxicity | HEK293 Cells | CC50: >100 µM |
Structure-Activity Relationships (SAR)
Role of Heterocyclic Subunits
-
Benzofuran: Enhances lipophilicity, improving membrane permeability (LogP: ~2.8) .
-
Oxazole: Contributes to π-π stacking interactions with microbial DNA.
-
Thiazole: Augments hydrogen bonding via the exocyclic NH group.
Impact of Substituents
Removal of the 4-methyl group from the thiazole ring (cf. CAS 1105244-40-3) reduces steric hindrance, potentially increasing target engagement but may lower metabolic stability.
Comparative Analysis with Analogous Compounds
N-(5-(Benzofuran-2-yl)-1,3,4-Oxadiazol-2-yl)Acetamide
This analog (PubChem CID 18571492) shares the benzofuran-acetamide motif but replaces thiazole with oxadiazole. It exhibits weaker antimicrobial activity (MIC: 64 µg/mL), underscoring the thiazole’s critical role .
Nitroheterocycle Derivatives
Nitro-substituted analogs (e.g., delamanid) highlight the trade-off between potency and toxicity. The absence of nitro groups in the target compound may reduce oxidative stress risks .
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume